

# Technical Support Center: Understanding Aztreonam-Avibactam Resistance in Enterobacterales

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## Compound of Interest

Compound Name: Aztreonam

Cat. No.: B1174560

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **aztreonam**-avibactam resistance mechanisms in Enterobacterales.

## Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to **aztreonam**-avibactam in Enterobacterales?

A1: Resistance to **aztreonam**-avibactam in Enterobacterales is multifactorial and primarily driven by a combination of the following mechanisms:

- **Penicillin-Binding Protein 3 (PBP3) Modifications:** Insertions of amino acids (e.g., YRIK, YRIN) in PBP3, the primary target of **aztreonam**, can reduce the binding affinity of the drug. This is a significant mechanism, particularly in *Escherichia coli*.[\[1\]](#)[\[2\]](#)
- **Overexpression of  $\beta$ -Lactamases:** Increased production of certain  $\beta$ -lactamases that can hydrolyze **aztreonam**, such as AmpC-type cephalosporinases (e.g., CMY-42), can overcome the inhibitory effect of avibactam.[\[1\]](#)[\[3\]](#)
- **Decreased Outer Membrane Permeability:** Alterations or loss of porins, such as OmpC/OmpF in *E. coli* and OmpK35/OmpK36 in *Klebsiella pneumoniae*, can restrict the entry of **aztreonam** into the bacterial cell.[\[1\]](#)

- Increased Drug Efflux: Overexpression of efflux pumps may also contribute to reduced intracellular concentrations of the drug.[1]

Q2: Why is **aztreonam**-avibactam often effective against metallo- $\beta$ -lactamase (MBL)-producing Enterobacterales?

A2: **Aztreonam** is a monobactam antibiotic that is stable to hydrolysis by MBLs.[1] Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, protects **aztreonam** from hydrolysis by co-produced serine- $\beta$ -lactamases (such as ESBLs, KPC, and AmpC), which are often present in MBL-producing isolates.[1] This combination makes it a viable treatment option for infections caused by these challenging pathogens.

Q3: What are the recommended methods for **aztreonam**-avibactam susceptibility testing?

A3: Standardized methods for **aztreonam**-avibactam susceptibility testing include:

- Broth Microdilution (BMD): This is considered the gold standard method.[4]
- Broth Disk Elution (BDE): A CLSI-endorsed method that provides a reliable alternative to BMD.
- Disk Diffusion (DD): A qualitative method to determine susceptibility.
- Gradient Strip (Etest) Method: Provides a quantitative MIC value.[4]
- Strip Stacking and Strip Crossing: These are alternative methods for assessing synergy between **aztreonam** and ceftazidime-avibactam.

## Troubleshooting Guides

### Issue 1: Discrepant Aztreonam-Avibactam MIC Results Between Different Testing Methods

Possible Causes:

- Methodological Variations: Different methods (e.g., BMD, Etest, disk diffusion) have inherent variability.

- **Inoculum Effect:** A higher than standard inoculum can lead to elevated MICs.
- **Media Composition:** Variations in cation concentration or pH of the Mueller-Hinton agar/broth can affect results.
- **Operator Error:** Incorrect preparation of antibiotic solutions, improper incubation conditions, or subjective interpretation of results.

#### Troubleshooting Steps:

- **Verify Inoculum Density:** Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.
- **Quality Control:** Run quality control strains with known MICs alongside your test isolates.
- **Repeat Testing:** Repeat the test using a different method to confirm the initial result.
- **Standardize Media:** Use cation-adjusted Mueller-Hinton broth/agar from a reputable supplier.
- **Review Technique:** Carefully review the standard operating procedure for the specific test being performed to ensure adherence to all steps.

## Issue 2: An Isolate Appears Susceptible to Aztreonam Alone but Resistant to Aztreonam-Avibactam

#### Possible Causes:

- This is an unusual finding and may indicate a testing error.
- In rare cases, it could suggest a complex resistance mechanism not yet fully characterized.

#### Troubleshooting Steps:

- **Confirm Isolate Purity:** Streak the isolate on a fresh plate to ensure it is a pure culture.
- **Repeat Susceptibility Testing:** Re-test the isolate with both **aztreonam** and **aztreonam-avibactam**, preferably by broth microdilution.

- **Verify Reagents:** Ensure the antibiotic disks, strips, or powders are not expired and have been stored correctly.
- **Molecular Characterization:** If the result is reproducible, consider whole-genome sequencing to investigate novel resistance mechanisms.

## Quantitative Data Summary

Table 1: **Aztreonam**-Avibactam MIC Values and Resistance Rates in Enterobacterales

Species	Number of Isolates	ATM-AVI MIC <sub>50</sub> (µg/mL)	ATM-AVI MIC <sub>90</sub> (µg/mL)	Resistance Rate (%)	Reference(s)
E. coli (NDM-CPE)	25	-	-	8.0	<a href="#">[2]</a>
E. coli (NDM/OXA-48 dual-CPE)	7	-	-	57.1	<a href="#">[2]</a>
MBL-producing Enterobacterales	64	0.5/4	8/4	-	<a href="#">[5]</a>
Carbapenem-resistant Enterobacterales	511	≤0.03	0.12	1.6	<a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: PBP3 Gene Sequencing for Detection of Insertions

- **DNA Extraction:** Extract genomic DNA from a pure overnight culture of the Enterobacterales isolate using a commercial DNA extraction kit.

- **PCR Amplification:** Amplify the *ftsI* gene (encoding PBP3) using primers designed to flank the entire coding sequence.
- **PCR Product Purification:** Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
- **Sanger Sequencing:** Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
- **Sequence Analysis:** Assemble the forward and reverse sequences and align them to a wild-type *ftsI* reference sequence (e.g., from *E. coli* K-12). Identify any insertions, deletions, or point mutations.

## Protocol 2: RT-qPCR for AmpC Gene Expression Analysis

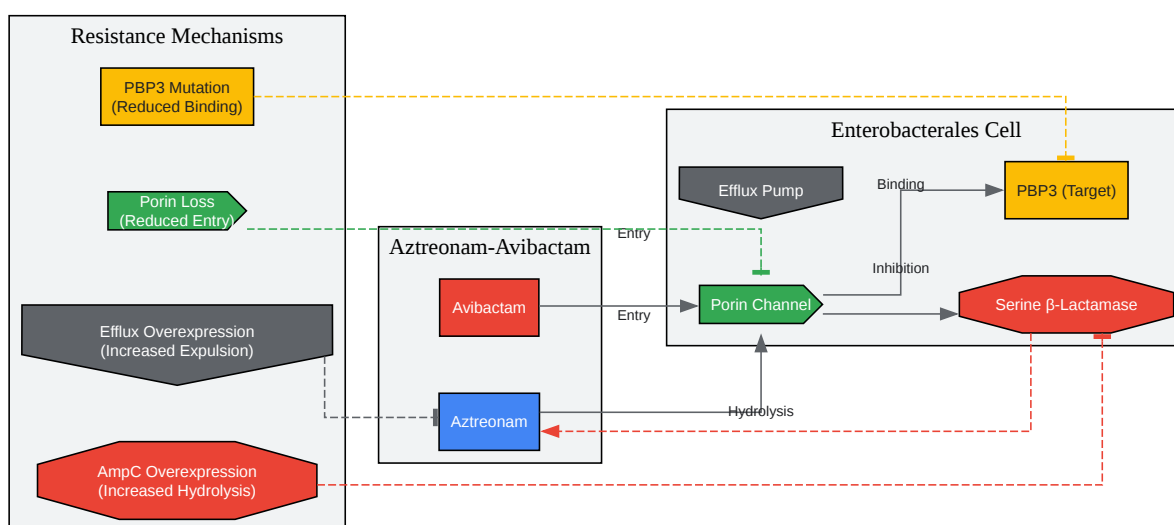
- **RNA Extraction:** Grow the bacterial isolate to mid-log phase with and without an AmpC inducer (e.g., cefoxitin). Extract total RNA using a commercial RNA extraction kit with a DNase treatment step to remove contaminating DNA.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- **qPCR:** Perform quantitative PCR (qPCR) using primers specific for the *ampC* gene and a housekeeping gene (e.g., *rpoB*) for normalization.
- **Data Analysis:** Calculate the relative expression of the *ampC* gene using the  $\Delta\Delta C_t$  method, comparing the expression in the induced and uninduced conditions.

## Protocol 3: Outer Membrane Porin (OMP) Analysis

- **OMP Extraction:** Grow the bacterial isolate to late-log phase. Harvest the cells and lyse them using sonication or a French press. Isolate the outer membrane fraction by differential centrifugation and solubilize the OMPs with a detergent (e.g., N-lauroylsarcosine).
- **SDS-PAGE:** Separate the extracted OMPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

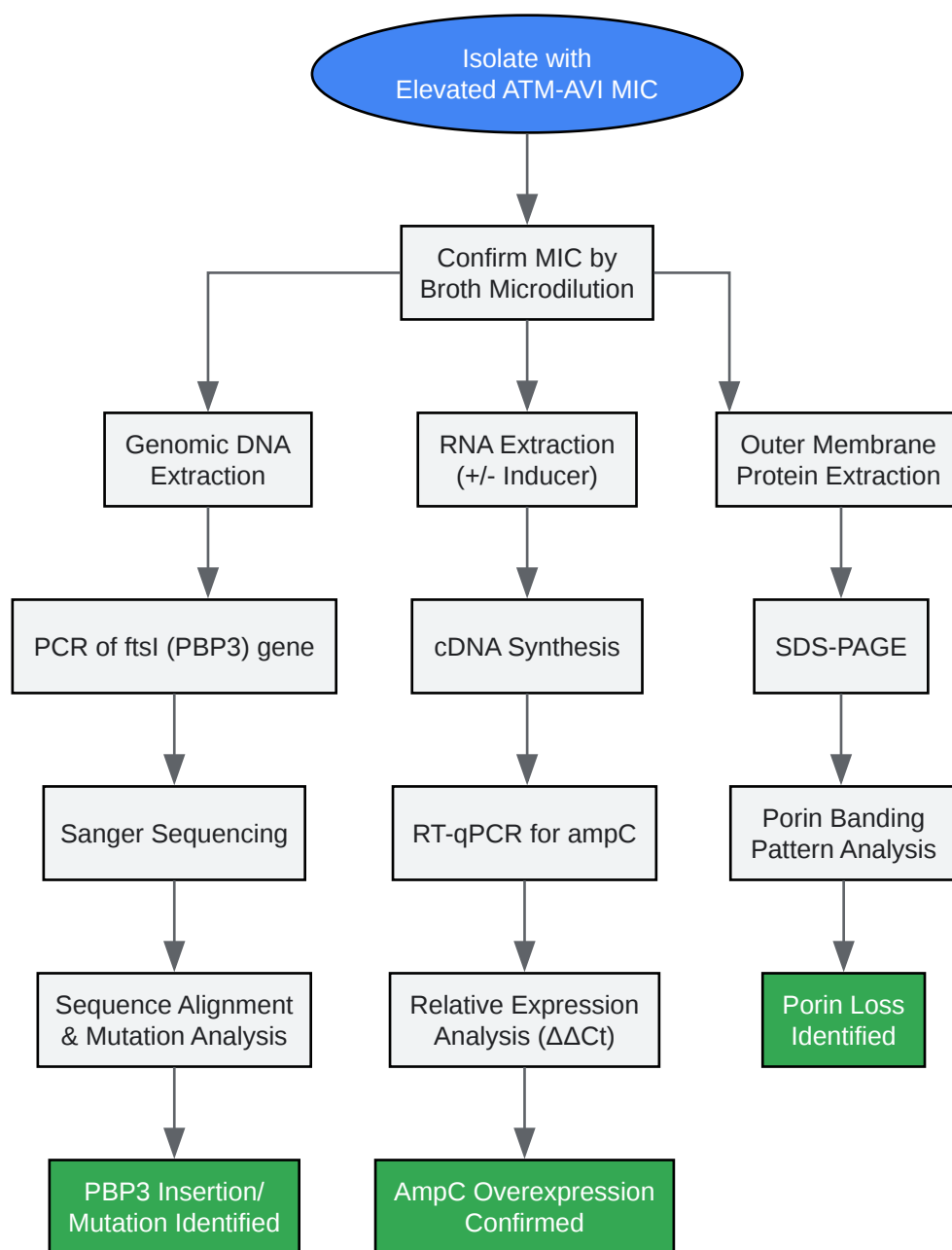
- Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain.
- Analysis: Compare the protein banding pattern of the test isolate to that of a wild-type, susceptible strain. The absence or significant reduction in the intensity of bands corresponding to major porins (e.g., OmpC, OmpF) suggests porin loss.

## Visualizations



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Caption: Key mechanisms of **aztreonam**-avibactam resistance in Enterobacteriales.



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Caption: Workflow for investigating **aztreonam**-avibactam resistance mechanisms.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)